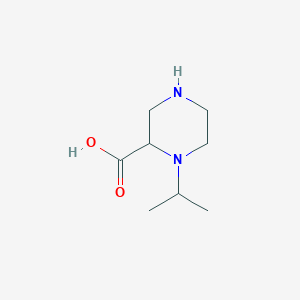![molecular formula C7H5NO4 B7904498 [1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B7904498.png)
[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused dioxole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid can be achieved through a multi-step process. One efficient method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This one-pot, three-component reaction is notable for its simplicity and high yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenated solvents and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticonvulsant properties and potential use in neurotherapeutic agents.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it may interact with GABA receptors, modulating their activity and reducing neuronal excitability . Molecular dynamic simulations have shown stable interactions with these receptors, suggesting a potential pathway for its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2H-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid: Another compound with a similar dioxole-pyridine structure.
Oxolinic acid: A quinoline compound with antibacterial properties.
Uniqueness
[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid is unique due to its specific ring fusion and the presence of both dioxole and pyridine rings
Properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-6-4(1-2-8-5)11-3-12-6/h1-2H,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXOWBJPPWGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine](/img/structure/B7904415.png)

![4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B7904418.png)
![2-{Furo[2,3-c]pyridin-2-yl}acetic acid](/img/structure/B7904420.png)

![3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7904423.png)


![5-Chloroisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B7904445.png)
![Thieno[2,3-b]furan-5-carboxylic acid](/img/structure/B7904458.png)
![3-(Chloromethyl)benzo[d]isoxazole](/img/structure/B7904473.png)



